

# Factors Influencing Endogenous 19-Noretiocholanolone Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	19-Noretiocholanolone	
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#### Introduction

**19-Noretiocholanolone** (19-NE), with the systematic name 5β-estran-3α-ol-17-one, is a significant metabolite of the anabolic-androgenic steroid nandrolone (19-nortestosterone) and its precursor, bolandione (19-norandrostenedione).[1] Its detection in urine is a primary indicator of nandrolone administration, making it a key substance in anti-doping analyses.[2][3] However, the presence of endogenous 19-NE, produced naturally in the human body, complicates the interpretation of anti-doping test results.[4] Understanding the factors that influence the endogenous levels of this metabolite is crucial for accurately distinguishing between natural physiological concentrations and those resulting from exogenous intake. This guide provides an in-depth analysis of the core factors affecting endogenous 19-NE levels, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

## **Endogenous Production and Metabolism**

Endogenous 19-NE is believed to be a byproduct of the aromatization of androgens to estrogens.[3] Norsteroids can be formed as side products during the conversion of steroids like testosterone to estradiol.[5] The testicular tissue is also capable of synthesizing 19-norandrogens from androgens.[2][6] Once formed, nandrolone is metabolized, primarily in the liver, into its main urinary metabolites: 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[3][7] These metabolites are then predominantly conjugated with

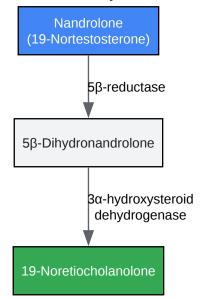


glucuronic acid or sulfate before being excreted in the urine.[5][8] **19-Noretiocholanolone** is specifically formed through the action of  $5\alpha$ -reductase.[1]

# Metabolic Pathway of Nandrolone to 19-Noretiocholanolone

The metabolic conversion of nandrolone to **19-noretiocholanolone** involves enzymatic reactions that alter the steroid's structure, facilitating its excretion.

#### Metabolic Pathway of Nandrolone



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Metabolic conversion of nandrolone to **19-noretiocholanolone**.

## **Factors Influencing 19-Noretiocholanolone Levels**

Several physiological and external factors can influence the urinary concentrations of 19-NE.

#### **Diet**



The consumption of certain foods can significantly impact urinary 19-NE levels. Specifically, the ingestion of edible tissues from non-castrated male pigs (boars), which naturally contain nandrolone, has been shown to increase urinary concentrations of its metabolites.[1][9][10][11] [12]

#### **Exercise**

The effect of physical exertion on endogenous 19-NE levels is a subject of ongoing research. Some studies suggest that prolonged, intense effort may lead to an increase in urinary concentrations of nandrolone metabolites.[2][3][13] However, other research indicates that exercise, including submaximal standardized protocols with different muscle activity types (cyclic, concentric, and eccentric), has no significant impact on 19-NA and 19-NE excretion.[2] [6] The variability in findings across different studies suggests that the relationship between exercise and 19-NE levels may be complex and influenced by various factors such as the intensity, duration, and type of exercise, as well as individual physiological differences.[14]

### **Exogenous Substances**

The use of nutritional supplements and certain medications can lead to the presence of 19-NE in urine.

- Nutritional Supplements: Over-the-counter nutritional supplements may be contaminated with or contain undeclared anabolic steroids or their precursors, such as 19-norandrostenedione and 19-norandrostenediol.[15][16][17][18] Ingestion of these contaminated supplements can result in a positive doping test for nandrolone metabolites. [15][17]
- Medications: Certain progestagenic drugs, such as norethisterone found in contraceptive pills, can be metabolized to low levels of 19-NA and 19-NE.[5][9]

## **Pathological and Physiological Conditions**

 Pregnancy: During pregnancy, there is an increase in the production of various hormones, and studies have shown that levels of 19-norandrosterone, a related metabolite, are elevated.[14][19] This suggests that 19-NE levels may also be affected.



• In-situ Formation: In rare cases, 19-NE can be formed in urine samples after collection through the in-situ 19-demethylation of endogenous steroids like etiocholanolone, particularly in samples that are not properly stored.[5][20][21][22]

# Quantitative Data on 19-Noretiocholanolone Levels

The following tables summarize quantitative data on urinary 19-NE concentrations from various studies.

Table 1: Urinary 19-Noretiocholanolone Concentrations After Consumption of Boar Meat

Study Participants	Amount of Boar Tissue Consumed	Maximum 19- NE Concentration (μg/L)	Time to Maximum Concentration	Reference
3 male volunteers	310 g (meat, liver, heart, kidney)	0.5 - 1.2	~10 hours	[10][11][18]

Table 2: Urinary **19-Noretiocholanolone** Concentrations After Administration of Nandrolone Precursors



Substance Administered	Dose	Maximum 19- NE Concentration (ng/mL)	Study Participants	Reference
19- norandrostenedi ol (capsules)	100 mg	37.7 (±6.9)	8 healthy male volunteers	[23]
19- norandrostenedi ol (sublingual tablets)	25 mg	28.5 (±20.8)	8 healthy male volunteers	[23]
Nutritional Supplement containing 19- norsteroids	1 tablet	Varies (part of a time-concentration profile)	Volunteers	[15][17]

Table 3: Baseline and Post-Exercise Urinary 19-Noretiocholanolone Concentrations

Study Participants	Exercise Protocol	Baseline 19- NE Concentration (ng/mL)	Post-Exercise 19-NE Concentration (ng/mL)	Reference
15 amateur hockey players	30 min submaximal standardized exercise	<0.05 (except one sample at 0.13)	Not detected	[2][3][6][13]

# Experimental Protocols for 19-Noretiocholanolone Analysis

The standard methods for the detection and quantification of 19-NE in urine involve chromatographic techniques coupled with mass spectrometry.



#### **Sample Preparation and Hydrolysis**

- Extraction: Urine samples are typically subjected to solid-phase extraction (SPE) or liquidliquid extraction (LLE) to isolate the steroids.[5]
- Enzymatic Hydrolysis: Since 19-NE is primarily excreted as a glucuronide or sulfate conjugate, an enzymatic hydrolysis step using β-glucuronidase is necessary to cleave the conjugate and release the free steroid.[5][15] This is typically carried out at a controlled pH (e.g., 6.9) and temperature (e.g., 50°C) for a specific duration (e.g., 60 minutes).[15]
- Derivatization: To improve the volatility and chromatographic properties of the analyte for gas chromatography, a derivatization step is performed. A common method is pertrimethylsilylation using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst such as trimethyliodosilane (TMIS).[5][15][17]

## **Analytical Techniques**

- Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a widely used technique for the routine analysis of 19-NE.[2][19] The derivatized sample is injected into a gas chromatograph for separation, and the eluting compounds are then detected and identified by a tandem mass spectrometer.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers the
  advantage of analyzing the conjugated metabolites directly without the need for
  derivatization.[8] It is particularly useful for studying the phase II metabolism of nandrolone.
   [8]
- Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS): Provides high mass accuracy for unambiguous identification of the analyte.[9][10]
- Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This
  technique is crucial for distinguishing between endogenous and exogenous sources of 19NE by measuring the carbon isotope ratio (<sup>13</sup>C/<sup>12</sup>C).[5][14][19]

# **Experimental Workflow for GC-MS Analysis**



The following diagram illustrates a typical workflow for the analysis of **19-noretiocholanolone** in urine using GC-MS.

#### Experimental Workflow for 19-NE Analysis by GC-MS

# Sample Preparation Urine Sample Collection Solid-Phase or Liquid-Liquid Extraction Enzymatic Hydrolysis (β-glucuronidase) Derivatization (e.g., TMS) Instrumental Analysis GC-MS/MS Analysis **Data Acquisition** and Processing

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General workflow for urinary 19-noretiocholanolone analysis.



#### Conclusion

The presence of **19-noretiocholanolone** in urine is a complex issue for anti-doping science. While it serves as a reliable marker for nandrolone abuse, its endogenous production necessitates a thorough understanding of the factors that can influence its basal levels. Diet, particularly the consumption of boar meat, and the use of contaminated nutritional supplements are significant external factors that can lead to elevated 19-NE concentrations. The role of exercise remains less clear and warrants further investigation. For accurate interpretation of analytical findings, it is imperative for researchers and anti-doping agencies to consider these influencing factors and employ advanced analytical techniques like GC-C-IRMS to differentiate between endogenous and exogenous sources. This comprehensive understanding is essential for ensuring fair and accurate anti-doping control.

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- To cite this document: BenchChem. [Factors Influencing Endogenous 19-Noretiocholanolone Levels: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1255105#factors-influencing-endogenous-19-noretiocholanolone-levels]

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